molecular formula C9H11NO2 B1601568 Methyl 2-(6-methylpyridin-2-yl)acetate CAS No. 58532-56-2

Methyl 2-(6-methylpyridin-2-yl)acetate

Cat. No. B1601568
CAS RN: 58532-56-2
M. Wt: 165.19 g/mol
InChI Key: VMIWLIZKJORNHH-UHFFFAOYSA-N
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Description

“Methyl 2-(6-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 2-(6-methylpyridin-2-yl)acetate” can be achieved through various methods. One such method involves the transformation of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxypyridine-2 (1H)-ones in the presence of triethylamine as the catalyst .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-methylpyridin-2-yl)acetate” consists of a pyridine ring attached to an acetate group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

Pharmacology: Potential Therapeutic Applications

“Methyl 2-(6-methylpyridin-2-yl)acetate” has been identified as a compound with potential therapeutic applications. It is used in the synthesis of various pharmacologically active molecules. For instance, its structural motif is found in compounds that exhibit antibacterial, antifungal, and anti-inflammatory activities . The compound’s ability to interact with biological systems makes it a valuable scaffold in drug design and discovery.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic chemistry, “Methyl 2-(6-methylpyridin-2-yl)acetate” serves as a precursor for the synthesis of imidazole and pyridine derivatives . These heterocyclic compounds are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.

Material Science: Ligand for Metal Ion Coordination

The pyridine moiety within “Methyl 2-(6-methylpyridin-2-yl)acetate” is extensively used in material science, particularly in metal ion coordination chemistry. It acts as a ligand that can form complexes with various metals, which are essential in catalysis and the development of new materials .

Analytical Chemistry: Standards and Reagents

This compound is also relevant in analytical chemistry, where it is used as a standard or reagent in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties allow for accurate measurement and analysis in complex mixtures .

Biochemistry: Study of Enzyme Interactions

In biochemistry, “Methyl 2-(6-methylpyridin-2-yl)acetate” can be utilized to study enzyme-substrate interactions. Its structural similarity to pyridine-based biomolecules makes it a suitable model compound for probing the active sites of enzymes and understanding their mechanisms of action .

Industrial Uses: Intermediate for Pharmaceutical Production

Industrially, “Methyl 2-(6-methylpyridin-2-yl)acetate” is an intermediate in the production of pharmaceutical drugs. It is involved in the synthesis of compounds like amprolium and picoplatin, which have applications ranging from anticancer treatments to veterinary medicine .

Safety and Hazards

“Methyl 2-(6-methylpyridin-2-yl)acetate” should be handled with care. It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. Avoid ingestion and inhalation and prevent it from getting in eyes, on skin, or on clothing .

Future Directions

“Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives have potential applications in medicinal chemistry. For instance, a study has reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity . Another study has reported the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These studies suggest that “Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives could be further explored for their potential medicinal properties.

properties

IUPAC Name

methyl 2-(6-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIWLIZKJORNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483143
Record name Methyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-methylpyridin-2-yl)acetate

CAS RN

58532-56-2
Record name Methyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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